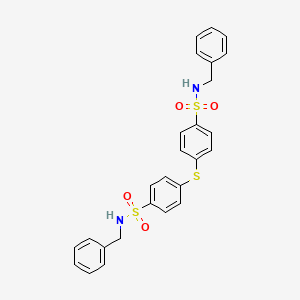

4,4'-thiobis(N-benzylbenzenesulfonamide)

Description

Properties

IUPAC Name |

N-benzyl-4-[4-(benzylsulfamoyl)phenyl]sulfanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S3/c29-34(30,27-19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)33-24-13-17-26(18-14-24)35(31,32)28-20-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRMFEPONMVBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Antioxidant Derivatives: 4,4'-Thiobis(2-tert-butyl-5-methylphenol)

Structure: Unlike the sulfonamide groups in the target compound, this analog (CAS 96-69-5) features phenolic –OH groups and tert-butyl/methyl substituents. The thiobis linkage contributes to its radical-scavenging antioxidant properties . Applications:

- Widely used in rubber, plastics, and medical devices as a stabilizer .

- Physical Properties:

- Molecular weight: 358.54 g/mol; melting point ~150–155°C .

- Lipophilic due to tert-butyl groups, enabling compatibility with polymers .

Key Difference: The sulfonamide groups in the target compound may reduce antioxidant efficacy compared to phenolic analogs but improve thermal stability and solubility in polar solvents.

Sulfonamide-Based Derivatives

4,4'-Thiobis[N-(2-methylphenyl)benzenesulfonamide]

Structure : Shares the benzenesulfonamide backbone but substitutes N-benzyl with N-(2-methylphenyl) .

Properties :

- Higher steric hindrance from methyl groups may reduce reactivity compared to N-benzyl derivatives.

- Used in specialty chemicals, with safety guidelines emphasizing avoidance of heat and ignition sources .

Sulfonamide-Containing Polymers

Polyimides derived from sulfur-containing diamines (e.g., 4,4’-thiobis[(p-phenylenesulfanyl)aniline]) exhibit high refractive indices (>1.70) and thermal stability (5% weight loss at 300–310°C) . The target compound’s sulfonamide groups could similarly enhance polymer dielectric properties but may introduce hydrolytic instability compared to thioether linkages .

Q & A

Q. What are the key considerations for synthesizing 4,4'-thiobis(N-benzylbenzenesulfonamide) with high purity?

To achieve high-purity synthesis, prioritize controlled reaction conditions and stoichiometric precision. Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts and ensure precise molar ratios of reactants. For example, in analogous thiobisphenol polymerizations, optimal copper salt/amine catalyst ratios (e.g., 1:1.2 CuCl:TMEDA) and oxygen flow rates are critical to avoid side reactions . Post-synthesis purification via recrystallization or column chromatography is recommended, with purity verified by HPLC (>97%) and melting point analysis .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and sulfur linkages, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, in structurally similar sulfonamides, ¹H NMR peaks at δ 7.5–8.0 ppm confirm aromatic protons, while HRMS matches the exact mass (e.g., [M+H]⁺ for C₂₆H₂₄N₂O₄S₃: 532.09) . Fourier-transform infrared (FTIR) spectroscopy can further validate sulfonamide (-SO₂-NH-) and thioether (-S-) functional groups .

Q. How does the steric bulk of substituents influence the compound’s antioxidant activity?

The tert-butyl and benzyl groups in 4,4'-thiobis(N-benzylbenzenesulfonamide) create steric hindrance, shielding reactive phenolic -OH groups from oxidative degradation. This enhances thermal stability in polymer matrices, as observed in analogous antioxidants like 4,4'-thiobis(6-tert-butyl-m-cresol), where tert-butyl groups prevent oxygen radical attack at para-carbon positions . Comparative studies using electron paramagnetic resonance (EPR) can quantify radical scavenging efficiency under varying steric environments.

Advanced Research Questions

Q. How can researchers optimize copper-catalyzed polymerization of this compound for enhanced antioxidant performance?

Optimize reaction parameters using a pre-formed copper salt/amine catalyst (e.g., CuCl/TMEDA) to accelerate polymerization rates . Key variables include:

- Molar ratios : 2.5–2.8 thiobisphenol:oxygen and 38–42 thiobisphenol:catalyst for controlled chain length .

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Oxygen flow : Monitor absorption to tailor molecular weight (degree of polymerization (n) ≈ 2–6) .

Post-polymerization, assess antioxidant efficacy via accelerated aging tests (e.g., OIT measurements in polyolefins) .

Q. What methodological approaches resolve contradictions in reported antioxidant mechanisms?

Address discrepancies by isolating variables in kinetic studies. For example:

- Use time-resolved FTIR to track oxidation intermediates and identify whether degradation occurs at sulfonamide or thioether linkages.

- Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres to distinguish thermal vs. oxidative stability .

- Employ density functional theory (DFT) to model electron density distributions and predict reactive sites .

Contradictions in antioxidant longevity may arise from crystallinity differences in polymer blends, which can be resolved via X-ray diffraction (XRD) analysis .

Q. How can environmental persistence and ecotoxicity of this compound be assessed in laboratory settings?

Follow OECD guidelines for aquatic toxicity testing :

- Acute toxicity : Use Daphnia magna or zebrafish embryos, monitoring LC₅₀ values over 48–96 hours .

- Biodegradation : Conduct closed-bottle tests (OECD 301D) with activated sludge to measure biochemical oxygen demand (BOD).

- Bioaccumulation : Calculate logP (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .

Safety and Handling

Q. What are the critical protocols to mitigate health risks during experimental use?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.